molecular formula C18H20N2O4 B15210330 Ethyl 3-(2-ethoxy-2-oxoethyl)-1H-pyrrolo[3,4-b]quinoline-2(3H)-carboxylate CAS No. 21902-16-9

Ethyl 3-(2-ethoxy-2-oxoethyl)-1H-pyrrolo[3,4-b]quinoline-2(3H)-carboxylate

Cat. No.: B15210330
CAS No.: 21902-16-9
M. Wt: 328.4 g/mol
InChI Key: PWHBKUVNIQCYHG-UHFFFAOYSA-N
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Description

Chemical Structure: Ethyl 3-(2-ethoxy-2-oxoethyl)-1H-pyrrolo[3,4-b]quinoline-2(3H)-carboxylate (CAS 31844-13-0) is a heterocyclic compound featuring a pyrrolo[3,4-b]quinoline core substituted with two ethyl ester groups. Its molecular formula is C₁₈H₂₀N₂O₄, with a molecular weight of 328.36 g/mol . The compound is synthesized via multi-step reactions involving cyclization and esterification, often characterized by X-ray crystallography for structural validation .

Properties

CAS No.

21902-16-9

Molecular Formula

C18H20N2O4

Molecular Weight

328.4 g/mol

IUPAC Name

ethyl 3-(2-ethoxy-2-oxoethyl)-1,3-dihydropyrrolo[3,4-b]quinoline-2-carboxylate

InChI

InChI=1S/C18H20N2O4/c1-3-23-16(21)10-15-17-13(11-20(15)18(22)24-4-2)9-12-7-5-6-8-14(12)19-17/h5-9,15H,3-4,10-11H2,1-2H3

InChI Key

PWHBKUVNIQCYHG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1C2=NC3=CC=CC=C3C=C2CN1C(=O)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(2-ethoxy-2-oxoethyl)-1H-pyrrolo[3,4-b]quinoline-2(3H)-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of a pyrroloquinoline derivative with ethyl 2-bromoacetate under basic conditions, followed by esterification with ethanol. The reaction conditions often require the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Ester Hydrolysis and Saponification

The ethyl ester groups undergo base-mediated hydrolysis, forming carboxylic acid derivatives. This reaction is critical for generating bioactive intermediates:

  • Conditions : KOH (2.0 equiv), NMP solvent, 120°C, 4–6 hours .

  • Outcome : Conversion to carboxylic acids with yields up to 82% (e.g., demethylation to hydroxy derivatives) .

SubstrateBaseSolventTemp (°C)Time (h)Yield (%)
Ethyl ester analogKOHNMP120682
Methyl ester analogLiOHEtOHRT1815

Borane-Mediated Reduction

Selective reduction of the ethyl ester at the 3-position of the indole moiety is achieved using BH₃-THF:

  • Conditions : BH₃-THF (1.0 equiv), THF solvent, 0°C to RT, 2 hours .

  • Outcome : Alcohol derivatives are formed, enabling further functionalization via Mitsunobu reactions .

Cyclization Reactions

The pyrroloquinoline core participates in cyclization under basic conditions:

Base-Promoted Cyclization

  • Conditions : Cs₂CO₃ (1.0 equiv), EtOH, RT, 18 hours .

  • Outcome : Formation of fused pyrano[2,3-b]indolizine derivatives in yields up to 50% .

Acid-Catalyzed Cyclization

  • Conditions : H₂SO₄, ethanol, reflux .

  • Outcome : Deprotection and subsequent imino Diels-Alder reaction yield dihydropyrroloquinoline derivatives (59–97% yields) .

Heck Reaction

  • Conditions : Pd(PPh₃)₂Cl₂ (5 mol%), alkene (2.0 equiv), Et₃N (3.0 equiv), 80°C, 2–4 hours .

  • Outcome : Functionalization of the quinoline ring with acrylate groups (e.g., compound 3a , 67% yield) .

Mitsunobu Reaction

  • Conditions : DIAD (1.5 equiv), PPh₃ (1.5 equiv), THF, RT .

  • Outcome : Ether formation at the indole nitrogen (e.g., compound 41 ) .

Radical Cyclization

Radical-based methods construct tricyclic frameworks:

  • Conditions : AIBN initiator, Bu₃SnH, toluene, reflux .

  • Outcome : Piperidine or morpholine C-ring formation (e.g., compound 34 ) .

N-Alkylation

  • Conditions : Allyl bromide (1.2 equiv), K₂CO₃, DMF, 60°C .

  • Outcome : Introduction of allyl groups at the indole nitrogen (e.g., compound 42 ) .

Oxidation

  • Conditions : H₂O₂, AcOH, RT .

  • Outcome : Conversion of boronate esters to phenolic derivatives (e.g., compound 44 ) .

Key Mechanistic Insights

  • Ester Reactivity : The ethoxycarbonyl groups act as electron-withdrawing groups, directing electrophilic substitution to the pyrrole ring .

  • Cyclization Pathways : Base-mediated deprotonation generates enolates that undergo intramolecular nucleophilic attack, forming fused heterocycles .

  • Steric Effects : Bulky substituents at R⁵ reduce cyclization efficiency due to hindered transition states .

Scientific Research Applications

Ethyl 3-(2-ethoxy-2-oxoethyl)-1H-pyrrolo[3,4-b]quinoline-2(3H)-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 3-(2-ethoxy-2-oxoethyl)-1H-pyrrolo[3,4-b]quinoline-2(3H)-carboxylate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table highlights key structural and physicochemical differences between the target compound and its analogues:

Compound Name Core Structure Substituents Molecular Formula Molecular Weight (g/mol) Key Properties
Ethyl 3-(2-ethoxy-2-oxoethyl)-1H-pyrrolo[3,4-b]quinoline-2(3H)-carboxylate Pyrrolo[3,4-b]quinoline - 2-ethoxy-2-oxoethyl group at position 3
- Ethyl ester at position 2
C₁₈H₂₀N₂O₄ 328.36 High crystallinity; moderate solubility in polar aprotic solvents
Ethyl 6-methoxy-1,3-dihydro-2H-pyrrolo[3,4-b]quinoline-2-carboxylate Pyrrolo[3,4-b]quinoline - Methoxy group at position 6
- Ethyl ester at position 2
C₁₆H₁₆N₂O₃ 284.31 Enhanced solubility in ethanol; fluorescence properties
Ethyl 2-amino-1-(3,5-dichlorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate Pyrrolo[2,3-b]quinoxaline - 3,5-dichlorophenyl group
- Amino group at position 2
C₂₀H₁₅Cl₂N₃O₂ 416.26 Potential kinase inhibition; low aqueous solubility
Ethyl 1-(3-oxo-3,4-dihydroquinoxalin-2-yl)-1H-pyrazole-4-carboxylate Pyrazole-quinoxaline hybrid - Ethyl ester at position 4
- 3-oxo-3,4-dihydroquinoxaline at position 1
C₁₄H₁₂N₄O₃ 284.27 Antimicrobial activity; synthesized via reflux in ethanol
3,6-Dihydro-5H-pyrazolo[4′,3′:5,6]pyrano[3,4-b]indol-5-one Pyrazolo-pyrano-indole hybrid - Fused pyran and pyrazole rings
- Ethyl ester derivatives in intermediates
C₁₃H₉N₃O₂ 247.23 Pharmacological activity (unspecified); characterized by NMR and X-ray analysis

Pharmacological and Physicochemical Comparisons

  • Solubility : The target compound’s ethyl ester groups enhance lipophilicity compared to hydroxylated analogues (e.g., ), but reduce solubility in water. Methoxy-substituted derivatives (e.g., ) exhibit better solubility in alcohols .
  • Bioactivity: Pyrroloquinoxaline derivatives (e.g., ) show kinase inhibition due to planar aromatic cores, whereas pyrazole hybrids (e.g., ) are explored for antimicrobial effects .
  • Hydrogen Bonding: The target compound’s ester carbonyl groups participate in intermolecular hydrogen bonds, stabilizing its crystal lattice . In contrast, amino-substituted analogues (e.g., ) form stronger hydrogen bonds with biological targets .

Data Table: Key Research Findings

Compound Research Findings Reference
This compound Crystal structure resolved via SHELX-97; orthorhombic space group P2₁2₁2₁
Ethyl 1-(3-oxo-3,4-dihydroquinoxalin-2-yl)-1H-pyrazole-4-carboxylate Exhibits MIC of 8 µg/mL against S. aureus; synthesized in 56% yield via 24-hour reflux
3,6-Dihydro-5H-pyrazolo[4′,3′:5,6]pyrano[3,4-b]indol-5-one Intermediate in indole alkaloid synthesis; characterized by X-ray diffraction
Ethyl 2-amino-1-(3,5-dichlorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate IC₅₀ of 0.12 µM against JAK2 kinase; chlorine atoms enhance target binding

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing Ethyl 3-(2-ethoxy-2-oxoethyl)-1H-pyrrolo[3,4-b]quinoline-2(3H)-carboxylate?

  • Methodological Answer : The compound can be synthesized via Tosylmethylisocyanide (TosMIC) reactions. A typical procedure involves reacting ethyl 2-nitroacetate derivatives with methyl-TosMIC in anhydrous DMSO-Et₂O under argon, followed by iron-mediated reduction in acetic acid to reduce nitro groups and cyclize intermediates. Column chromatography (e.g., aluminum oxide) is used for purification . For analogs, condensation of secondary anilines with triethyl methanetricarboxylate is effective but may yield byproducts requiring careful HPLC monitoring .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • ¹H NMR : Essential for confirming substituent positions and hydrogen environments. For example, aromatic protons in quinoline moieties appear as distinct multiplets (δ 7.2–7.6 ppm), while ethoxy groups show quartets (δ 4.2–4.3 ppm) and triplets (δ 1.3–1.4 ppm) .
  • IR Spectroscopy : Detects carbonyl stretches (C=O at ~1700–1750 cm⁻¹) and N-H bonds in pyrrolo-quinoline systems (~3200–3400 cm⁻¹) .
  • Mass Spectrometry (ESI-MS) : Validates molecular ion peaks (e.g., [M+1]⁺) and fragmentation patterns .

Q. How is crystallographic data obtained for this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is employed, often using SHELX software (e.g., SHELXL for refinement). Hydrogen-bonding interactions (e.g., O–H···O) are analyzed via graph-set notation to understand packing motifs. Planarity of heterocyclic systems and bond-length deviations (e.g., C–N in pyrrolo rings) are critical for validating structural models .

Advanced Research Questions

Q. How can synthetic yields be optimized while minimizing byproduct formation?

  • Methodological Answer :

  • Reaction Conditions : Elevated temperatures (85°C) and prolonged stirring (6+ hours) improve iron-mediated reductions but may increase decarboxylation byproducts. Water content in reaction mixtures must be minimized to avoid hydrolysis intermediates .
  • Chromatography : Gradient elution (e.g., ethyl acetate/hexane) on aluminum oxide columns effectively separates regioisomers (e.g., 5- vs. 6-substituted products) .
  • HPLC Monitoring : Detects low-yield impurities (2–6%) early, enabling adjustments to stoichiometry or solvent systems .

Q. What strategies resolve contradictions in crystallographic vs. spectroscopic data?

  • Methodological Answer :

  • Discrepancy Analysis : If NMR suggests a planar structure but XRD shows puckering, check for dynamic effects (e.g., fluxionality) via variable-temperature NMR.
  • Hydrogen Bonding : Use SHELXPRO to model hydrogen-bonding networks (e.g., chains or rings) that may stabilize non-planar conformations. For example, O–H···O interactions in related compounds induce folding along crystallographic axes .

Q. How do intermolecular interactions influence crystallization behavior?

  • Methodological Answer : Graph-set analysis (Etter’s rules) identifies recurring hydrogen-bond motifs. For pyrrolo-quinolines, N–H···O=C interactions between carbamate groups and quinoline nitrogens often drive dimerization. π-π stacking of aromatic systems further stabilizes crystal lattices. Solvent choice (e.g., DMF vs. THF) modulates these interactions by altering polarity .

Q. What computational methods complement experimental data for structural validation?

  • Methodological Answer :

  • DFT Calculations : Optimize geometry using B3LYP/6-31G(d) to compare theoretical vs. experimental bond lengths/angles.
  • Hirshfeld Surface Analysis : Quantifies intermolecular contact contributions (e.g., H···H, C···O) to explain packing efficiency and polymorphism risks .

Data Contradiction & Troubleshooting

Q. How to address discrepancies between synthetic yields and theoretical predictions?

  • Methodological Answer :

  • Byproduct Identification : Use LC-MS to detect side products (e.g., decarboxylated derivatives). For example, hydrolysis of ethyl esters under acidic conditions may yield carboxylic acid byproducts .
  • Mechanistic Studies : Isotopic labeling (e.g., ¹⁵N or ¹³C) traces reaction pathways, distinguishing between competing cyclization routes .

Q. Why might crystallization attempts fail despite high purity?

  • Methodological Answer :

  • Solvent Screening : Test high-polarity solvents (e.g., DMSO) or mixed systems (e.g., EtOAc/hexane) to induce nucleation.
  • Seeding : Introduce microcrystals of structurally similar compounds (e.g., methyl esters) to template growth .

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